molecular formula C6H9BrO2 B11939155 Methyl 2-bromomethylcrotonate

Methyl 2-bromomethylcrotonate

Cat. No.: B11939155
M. Wt: 193.04 g/mol
InChI Key: CWMAKDYRWVQEAR-HWKANZROSA-N
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Description

Methyl 2-bromomethylcrotonate: is an organic compound with the molecular formula C6H9BrO2 It is a derivative of crotonic acid, where a bromomethyl group is attached to the second carbon of the crotonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromomethylcrotonate can be synthesized through the bromination of methyl crotonate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromomethylcrotonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form conjugated dienes.

    Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol or oxidized to the carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted crotonates.

    Elimination Reactions: Formation of conjugated dienes.

    Oxidation and Reduction: Formation of alcohols or carboxylic acids.

Scientific Research Applications

Methyl 2-bromomethylcrotonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromomethylcrotonate involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, making it a good electrophile for nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved in its reactions depend on the specific nucleophile or reagent used.

Comparison with Similar Compounds

    Methyl 2-bromoacetate: Similar in structure but lacks the conjugated double bond present in methyl 2-bromomethylcrotonate.

    Ethyl 2-bromomethylcrotonate: An ethyl ester analog with similar reactivity.

    Methyl 2-chloromethylcrotonate: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine.

Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a conjugated double bond, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

methyl (Z)-2-(bromomethyl)but-2-enoate

InChI

InChI=1S/C6H9BrO2/c1-3-5(4-7)6(8)9-2/h3H,4H2,1-2H3/b5-3+

InChI Key

CWMAKDYRWVQEAR-HWKANZROSA-N

Isomeric SMILES

C/C=C(\CBr)/C(=O)OC

Canonical SMILES

CC=C(CBr)C(=O)OC

Origin of Product

United States

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